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3-Methyl-1H-indazole-5,6-diamine

Cat. No.: B11922265
M. Wt: 162.19 g/mol
InChI Key: IMRQUHKOCGTWEP-UHFFFAOYSA-N
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Description

Historical Context and Significance of Indazole Scaffolds in Synthetic and Mechanistic Chemical Research

The indazole scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazole (B372694) ring, has been a subject of chemical inquiry for over a century. Its journey began with the pioneering work of Emil Fischer, who first defined the indazole structure. researchgate.net Since then, the indazole nucleus has become recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net The versatility of the indazole ring system, with its potential for substitution at various positions, has allowed chemists to create a vast library of derivatives with diverse pharmacological properties. rsc.orgcore.ac.uk

Historically, the synthesis of indazoles has been a central theme in heterocyclic chemistry. Numerous synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling methods. researchgate.net These synthetic advancements have not only provided access to a plethora of indazole derivatives but have also offered deep insights into the mechanistic aspects of their formation. The study of tautomerism in indazoles, particularly the greater stability of the 1H-tautomer over the 2H-tautomer, has been a significant area of mechanistic investigation. researchgate.net This fundamental understanding of their chemical behavior has been crucial for the rational design of new indazole-based molecules with specific functions.

Structural Attributes of 3-Methyl-1H-indazole-5,6-diamine

The chemical structure of this compound is characterized by the core indazole ring system with a methyl group at the 3-position and two amine groups at the 5- and 6-positions. The presence of these functional groups imparts specific physicochemical properties to the molecule. While detailed, publicly available spectroscopic data for this compound is limited, its structural features can be inferred from the analysis of related indazole derivatives.

Physicochemical Properties (Predicted/Inferred):

PropertyValue
Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents

Note: The data in this table is predicted or inferred based on the general properties of similar compounds and may not represent experimentally verified values.

The diamino substitution on the benzene ring is expected to significantly influence the electronic properties and reactivity of the indazole system. The amine groups are electron-donating and can participate in hydrogen bonding, which can affect the molecule's intermolecular interactions and biological activity. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be essential for the definitive characterization of this compound. For instance, the 1H NMR spectrum would provide information about the chemical environment of the protons, while the 13C NMR spectrum would reveal the carbon framework. Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

Research Trajectories and Contemporary Relevance of Indazole-Diamine Frameworks in Chemical Biology

Indazole-diamine frameworks are of significant interest in chemical biology, primarily due to their potential as building blocks for the synthesis of complex molecules with therapeutic potential. rsc.org Chemical biology often utilizes small molecules to probe and understand biological systems. nih.gov The indazole scaffold, with its proven track record in medicinal chemistry, serves as an excellent starting point for the design of such molecular probes.

The introduction of diamino groups onto the indazole ring, as seen in this compound, offers multiple points for further chemical modification. This allows for the creation of libraries of compounds that can be screened for various biological activities. For example, these diamine functionalities can be readily derivatized to form amides, ureas, or other functional groups, leading to a diverse set of molecules with potentially different biological targets and activities.

Contemporary research often focuses on the development of kinase inhibitors, which are crucial in cancer therapy. The indazole scaffold is a key component in several approved kinase inhibitor drugs. nih.gov The diamino substitution pattern could be exploited to design new kinase inhibitors with improved potency and selectivity. Furthermore, indazole derivatives have been investigated for their potential in treating a range of other diseases, highlighting the broad therapeutic relevance of this chemical framework. nih.gov

Scope and Objectives of Current Academic Research on this compound

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the objectives of such research can be extrapolated from studies on related indazole-diamine compounds. A primary objective would be the development of efficient and scalable synthetic routes to this compound. This would likely involve the optimization of reaction conditions for the reduction of a suitable dinitro or nitro-amino precursor.

A significant part of the research would be dedicated to the thorough characterization of the compound using modern analytical techniques. This would include detailed NMR spectroscopic studies (1H, 13C, and other relevant nuclei) to unequivocally establish its structure and stereochemistry. Mass spectrometry would be employed to confirm its molecular weight and fragmentation patterns.

The main thrust of academic research on this compound would likely be its utilization as a key intermediate in the synthesis of novel bioactive molecules. Researchers would aim to explore the reactivity of the diamine groups to construct a diverse range of derivatives. These new compounds would then be subjected to biological screening to identify potential lead compounds for drug discovery programs. The exploration of its coordination chemistry with various metal ions could also be a potential area of investigation, given the ligating ability of the diamine and indazole nitrogen atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B11922265 3-Methyl-1H-indazole-5,6-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-methyl-2H-indazole-5,6-diamine

InChI

InChI=1S/C8H10N4/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

IMRQUHKOCGTWEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1h Indazole 5,6 Diamine

Classical Approaches to Indazole-Diamine Synthesis

The traditional synthesis of 3-Methyl-1H-indazole-5,6-diamine typically follows a pathway that begins with the construction of the indazole ring, followed by functional group manipulations to install the diamine groups at the desired 5 and 6 positions.

Precursor Synthesis and Functionalization Strategies

The journey towards this compound often commences with the synthesis of a suitably substituted phenyl precursor. A common starting material is 2-ethyl-5-nitroaniline (B1661927), which can be prepared via the nitration of 2-ethylaniline. This precursor already contains a nitro group that will ultimately become one of the amino groups in the final product.

The synthesis of the indazole ring from this precursor is a critical step. One established method involves the diazotization of the amino group in 2-ethyl-5-nitroaniline, followed by an intramolecular cyclization. For instance, treatment of 2-ethyl-5-nitroaniline with tert-butyl nitrite (B80452) in glacial acetic acid can yield 3-methyl-6-nitro-1H-indazole. google.com

An alternative and crucial intermediate is 3-methyl-5,6-dinitro-1H-indazole (CAS 724767-06-0). While direct and high-yielding synthesis of this specific dinitro compound is not extensively documented in readily available literature, its existence is confirmed. The formation of such a dinitro compound would likely involve the nitration of 3-methyl-1H-indazole or 3-methyl-6-nitro-1H-indazole. The regioselectivity of this nitration is a key challenge, as the directing effects of the methyl group and the pyrazole (B372694) ring system influence the position of the incoming nitro groups.

Key Cyclization Reactions in Indazole Ring Formation

The formation of the indazole ring is a cornerstone of the synthesis. A widely used classical method is the Davis-Beirut reaction or related cyclizations. These reactions typically involve the reaction of a suitably substituted o-toluidine (B26562) derivative with a diazotizing agent. For example, the synthesis of 3-methyl-6-nitro-1H-indazole can be achieved from 2-ethyl-5-nitroaniline through diazotization and subsequent ring closure. google.com

Another classical approach involves the reaction of o-fluorobenzaldehydes or their corresponding O-methyloximes with hydrazine (B178648). This method provides a practical route to various indazole derivatives. The choice of the precursor is critical to ensure the desired substitution pattern on the final indazole ring.

Regioselective Introduction of Diamine Moiety

The introduction of the two amino groups at the 5 and 6 positions of the 3-methyl-1H-indazole core is the most critical and challenging aspect of the synthesis. The most common strategy is the reduction of a corresponding dinitro derivative.

The synthesis of 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole has been reported, starting from 5,6-dinitroindazole. This indicates that the dinitration of an indazole ring system to achieve the 5,6-substitution pattern is indeed feasible. The subsequent removal of the sulfonyl protecting group and reduction of the nitro groups would lead to the desired diamine.

The reduction of dinitroindazoles to their corresponding diamino derivatives is a well-established transformation. A classical method for this reduction is the use of tin(II) chloride (SnCl₂) in hydrochloric acid. This method has been successfully employed for the reduction of 3-methyl-6-nitroindazole to 3-methyl-1H-indazol-6-amine, achieving a high yield. google.com It is highly probable that this method can be effectively applied to the reduction of 3-methyl-5,6-dinitro-1H-indazole to yield the target this compound.

Table 1: Classical Synthesis of 3-Methyl-1H-indazol-6-amine (A Precursor Analog)

StepReactant(s)Reagent(s)SolventConditionsProductYieldReference
12-Ethyl-5-nitroanilinetert-Butyl nitriteGlacial Acetic AcidRoom temperature, 15 min addition, 30 min stirring3-Methyl-6-nitro-1H-indazole98% google.com
23-Methyl-6-nitro-1H-indazoleTin(II) chloride, Hydrochloric acid2-Methoxyethyl ether0 °C to room temperature, 20 min3-Methyl-1H-indazol-6-amine HCl salt92% google.com

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods in organic chemistry. These modern approaches are also being applied to the synthesis of indazole derivatives.

Catalytic Transformations in Indazole Synthesis

Catalytic methods offer several advantages over classical stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste generation. For the reduction of dinitroarenes, which is a key step in the synthesis of this compound, catalytic transfer hydrogenation has emerged as a powerful and "greener" alternative to traditional reducing agents like tin(II) chloride. nih.govrsc.org

Catalytic transfer hydrogenation typically employs a metal catalyst (e.g., based on ruthenium, iridium, or iron) and a hydrogen donor (e.g., isopropanol, formic acid, or ammonium (B1175870) formate). nih.govrsc.orggoogle.com This method avoids the use of stoichiometric amounts of metal reductants and often proceeds under milder conditions. While specific examples for the reduction of dinitroindazoles via catalytic transfer hydrogenation are not abundant in the literature, the broad applicability of this method to other dinitroaromatic compounds suggests its potential for the synthesis of this compound.

Table 2: Potential Catalytic Systems for Dinitroarene Reduction

Catalyst SystemHydrogen DonorSubstrate ScopePotential Application
Ruthenium complexesIsopropanol/BaseAromatic ketones, nitro compoundsReduction of 3-methyl-5,6-dinitro-1H-indazole
Iridium complexesIsopropanolKetones, iminesReduction of 3-methyl-5,6-dinitro-1H-indazole
Iron complexesIsopropanol/BaseKetones, nitro compoundsA "greener" alternative for the reduction step

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to make the process more sustainable.

One key area is the use of greener solvents. Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. The development of syntheses that utilize water, supercritical fluids, or biodegradable solvents is a major goal of green chemistry.

Another important aspect is the use of catalytic and one-pot reactions. As discussed, catalytic reductions are inherently "greener" than stoichiometric reductions. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage, energy consumption, and waste generation.

Furthermore, the development of biocatalytic methods for the synthesis of N-heterocycles from diamines represents a cutting-edge green chemistry approach. rsc.orgcore.ac.ukuni-stuttgart.de While not yet specifically applied to this compound, these enzymatic cascades offer a highly selective and environmentally benign route to related structures and highlight the future direction of sustainable chemical synthesis.

Flow Chemistry and Continuous Processing Applications in Indazole Synthesis

The application of flow chemistry and continuous processing has emerged as a powerful technology in the synthesis of heterocyclic compounds, including the indazole scaffold. liskonchem.comorganic-chemistry.orgchemicalbook.com This methodology offers significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, greater scalability, and superior reproducibility. liskonchem.comorganic-chemistry.org

In the context of synthesizing indazole derivatives, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. liskonchem.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents or intermediates, which are common in the synthesis of nitroaromatic compounds and subsequent reductions. For example, the nitration of indazoles, a critical step in the synthesis of precursors for aminoindazoles, can be performed more safely at elevated temperatures and pressures in a continuous flow system. liskonchem.com

While a specific flow synthesis for this compound has not been detailed in the literature, the general methods reported for other substituted indazoles are highly applicable. researchgate.net A hypothetical continuous flow process could involve pumping a solution of the starting material (e.g., 3-methyl-1H-indazole) along with a nitrating agent through a heated reactor coil to produce the dinitro intermediate. This could be followed by an in-line reduction step, where the output stream is mixed with a reducing agent solution in a second reactor module. This integrated, multi-step flow procedure could significantly shorten reaction times and allow for the on-demand synthesis of multigram quantities. liskonchem.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Indazole Synthesis

Parameter Batch Processing Flow Chemistry / Continuous Processing
Safety Higher risk with exothermic reactions or hazardous reagents. Enhanced safety due to small reaction volumes and superior heat/mass transfer. liskonchem.comorganic-chemistry.org
Scalability Often challenging, requiring process redevelopment. Readily scalable by extending operation time or using parallel reactors. liskonchem.com
Reproducibility Can be variable due to localized concentration/temperature gradients. Highly reproducible due to precise control over reaction parameters. liskonchem.comorganic-chemistry.org
Reaction Time Typically longer, including heating and cooling cycles. Often significantly faster due to efficient mixing and heat transfer. researchgate.net

| Process Control | Limited control over temperature, mixing, and reaction time. | Precise, automated control over all critical process parameters. researchgate.net |

Yield Optimization and Purity Profiling in Synthetic Routes

Optimizing the yield and ensuring high purity are paramount in the synthesis of this compound for its potential applications. Yield optimization focuses on maximizing the conversion of starting materials to the desired product by carefully controlling reaction conditions at each synthetic step. Purity profiling involves the use of analytical techniques to identify and quantify the target compound and any impurities.

The subsequent dinitration step is critical and requires careful control to achieve the desired 5,6-disubstitution pattern and avoid the formation of other nitro-isomers. researchgate.net Factors to optimize include the choice of nitrating agent (e.g., mixed nitric and sulfuric acid), reaction temperature (typically low, from 0–5°C, to control selectivity), and the stoichiometry of the reagents. liskonchem.com

Purity profiling is essential throughout the synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the final product and intermediates, and for identifying the presence of by-products. nih.gov Structural confirmation and purity are further assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and molecular weight of the synthesized compound. google.com

Table 2: Illustrative Yield and Purity Data for a Key Synthetic Step

Step Starting Material Product Reagents/Conditions Yield (%) Purity (%) Analytical Method Reference
Cyclization 2-Aminoacetophenone 3-Methyl-1H-indazole 1. NaNO₂, HCl, 0-10°C 2. SnCl₂·H₂O, HCl 90 99.8 ¹H NMR, MS google.com

In-Depth Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

The user's request specified a strict outline, including sections on the "Reactivity of the Indazole Core," with subsections on electrophilic aromatic substitution, nucleophilic attack, and metalation. While general principles of indazole chemistry are well-documented for the parent molecule and other derivatives, there is no publicly available research that details these specific reactions on this compound. Adhering to the strict instruction to focus solely on the requested compound and to provide scientifically accurate, research-based content prevents the generation of these sections, as it would require speculation beyond published findings.

In contrast, sufficient information exists to describe the reactivity of the compound's diamine functionality. The chemical literature contains established procedures for the reactions of o-phenylenediamines, which are structural analogues of the 5,6-diamine portion of the target molecule. These reactions typically involve cyclocondensation with 1,2-dicarbonyl compounds to form quinoxalines, or with carboxylic acids and their derivatives to form imidazoles. For instance, the reaction of an o-diamine with diacetyl is a standard method for synthesizing tetramethyl-substituted quinoxalines. Similarly, the Phillips-Ladenburg synthesis, which involves the condensation of o-diamines with carboxylic acids, is a well-known route to benzimidazoles. These principles could be applied to predict the behavior of this compound in forming fused heterocyclic systems like imidazo[4,5-f]indazoles.

However, without specific published research on the reactivity of the indazole core of this compound, a complete and authoritative article that strictly adheres to the user's comprehensive outline cannot be responsibly constructed. Creating content for the specified sections on the indazole core's reactivity would not be based on factual, citable evidence for this specific molecule and would therefore fail to meet the required standards of accuracy and scientific authority.

Therefore, until such specific research becomes available in the public domain, the generation of the requested article is not feasible.

Chemical Reactivity and Transformational Chemistry of 3 Methyl 1h Indazole 5,6 Diamine

Reactivity of the Diamine Functionality

Oxidation and Reduction Pathways of the Diamine

The ortho-diamine functionality of 3-Methyl-1H-indazole-5,6-diamine is susceptible to both oxidation and reduction reactions, which are pivotal in modifying the electronic properties and reactivity of the molecule.

Oxidation: The diamine can be oxidized to the corresponding ortho-quinone diimine derivative. This transformation is typically achieved using mild oxidizing agents. The resulting quinone diimine is a reactive intermediate that can participate in various cycloaddition and nucleophilic addition reactions.

Reduction: The nitro precursors of this compound, namely 3-methyl-5,6-dinitro-1H-indazole, can be selectively or fully reduced to afford the diamine. The reduction of dinitroindazoles to their corresponding diamines is a critical step in their utilization for further synthetic transformations. researchgate.net

Commonly employed methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. researchgate.netnih.gov For instance, the reduction of 1,3-dimethyl-6-nitro-1H-indazole to 1,3-dimethyl-1H-indazol-6-amine is effectively carried out using Pd/C and a continuous hydrogen stream. nih.gov Another approach involves the use of iron powder in the presence of an acid, such as hydrochloric acid, for the conversion of nitro groups to amines.

Selective mono-reduction of a dinitroindazole has also been reported. For example, the reduction of 5,6-dinitroindazole in the presence of 1,4-cyclohexadiene (B1204751) as a hydrogen donor and 10% Pd/C in refluxing methanol (B129727) can lead to the formation of the corresponding nitro-aminoindazole. researchgate.net

The choice of reducing agent and reaction conditions can be tuned to achieve either partial or complete reduction of the nitro groups, providing access to a range of amino-substituted indazole derivatives.

Cyclization Reactions and Heterocyclic Annulation

The ortho-diamine functionality is a key feature that allows for the construction of fused heterocyclic systems through cyclization reactions.

The condensation of this compound with 1,2-dicarbonyl compounds or their equivalents is a powerful strategy for the synthesis of fused polycyclic heterocyclic systems. These reactions typically proceed through the formation of a diimine intermediate, followed by an intramolecular cyclization and subsequent aromatization.

For example, the reaction of 1H-indazole-5,6-diamine with suitable 1,2-dicarbonyl compounds can yield diversely substituted tetra- and tricyclic analogues, which have been explored as Pim kinase inhibitors. researchgate.net The reaction of the diamine with α-haloketones can lead to the formation of pyrazino[2,3-g]indazoles.

The versatility of this approach allows for the introduction of a wide range of substituents on the newly formed heterocyclic ring, depending on the nature of the dicarbonyl precursor used. This modularity is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening.

While less common, intramolecular cyclizations involving one of the amino groups of the diamine and the N1 or N2 nitrogen of the indazole ring could potentially lead to the formation of unique tricyclic systems. Such transformations would likely require specific activation of either the amino group or the indazole nitrogen. For instance, conversion of an amino group to a more reactive species, such as a diazonium salt, could facilitate an intramolecular cyclization onto the indazole ring system.

Cross-Coupling Chemistry and C-H Functionalization of Indazole-Diamine Scaffolds

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, have been applied to indazole scaffolds to create diverse and complex molecules. While specific examples for the this compound are not extensively documented, the principles can be extrapolated from related indazole systems.

Cross-Coupling Reactions: The halogenated precursors to this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.net These reactions allow for the introduction of aryl, vinyl, and amino substituents at specific positions of the indazole core. For instance, 3-iodoindazoles can be coupled with arylboronic acids to yield 3-arylindazoles. researchgate.net Similarly, C-4 aryl-substituted indazoles can be synthesized via Suzuki-Miyaura coupling of the corresponding halo-indazole with arylboronic acids. researchgate.net

Derivatization Strategies for Structural Modification of 3 Methyl 1h Indazole 5,6 Diamine

N-Substitution on the Indazole Ring

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted. This phenomenon, known as annular tautomerism, means that direct substitution often yields a mixture of N1- and N2-isomers. beilstein-journals.orgnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov Consequently, developing regioselective methods is crucial for synthesizing specific isomers, which can have distinct biological activities. beilstein-journals.org

Alkylation is a common method for derivatizing the indazole nitrogen. The reaction of an N-unsubstituted indazole with an alkylating agent typically results in a mixture of N1 and N2 alkylated products. beilstein-journals.org The ratio of these isomers is highly dependent on reaction conditions, including the base, solvent, and the electronic and steric properties of substituents on the indazole ring. nih.gov

Research has shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 regioselectivity. For instance, indazoles with C3 substituents like carboxymethyl, tert-butyl, or carboxamide show greater than 99% N1 regioselectivity under these conditions. nih.gov Conversely, using a solvent like dimethylformamide (DMF) can diminish N1 selectivity. nih.gov The choice of cation can also be critical; DFT calculations suggest that the presence of cesium can promote N1-substitution through a chelation mechanism. beilstein-journals.org

Acylation of the indazole nitrogen has been reported to favor the N1-substituted product. This is often achieved through thermodynamic equilibration, where the initially formed N2-acylindazole may isomerize to the more stable N1 regioisomer. nih.gov

Table 1: Conditions Influencing Regioselective N-Alkylation of Indazoles

Indazole Substrate Alkylating Agent Base / Solvent Predominant Isomer Reference
C3-Substituted Indazoles Alkyl Bromide NaH / THF N1 (>99%) nih.gov
C7-NO₂ or -CO₂Me Indazoles Alkyl Bromide NaH / THF N2 (≥96%) nih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Various Alcohols Cs₂CO₃ / Mitsunobu N1 beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Various Alcohols PPh₃ / DIAD N2 beilstein-journals.org

Beyond simple alkyl and acyl groups, more complex substituents can be introduced to diversify the indazole scaffold significantly. One such strategy involves creating methylene-bridged dimers. For example, bis(1H-indazol-1-yl)methane can be synthesized in a one-pot reaction from 1H-indazole using dimethylsulfoxide (DMSO) as a methylene (B1212753) source, catalyzed by 3d-metal salts like CoCl₂·6H₂O. mdpi.com This method provides exclusive formation of the N1,N1'-linked dimer. mdpi.com

Another approach for introducing functionalized substituents is through reaction with formaldehyde (B43269). N-unsubstituted indazoles react with formaldehyde in acidic media to yield (1H-indazol-1-yl)methanol derivatives. nih.gov These alcohol-containing products can serve as versatile intermediates for further structural modifications, effectively using the hydroxymethyl group as a handle for subsequent reactions. nih.gov In drug discovery programs, complex fragments such as piperazine (B1678402) acetamide (B32628) have been introduced at various positions on the indazole ring to enhance properties like solubility and bioavailability. nih.gov

Modifications at the 3-Methyl Group

Functionalization of the C3 position of the indazole core is a valuable strategy for structural modification, though these reactions are often performed prior to the introduction of the 5,6-diamine groups. chim.it The 3-methyl group itself can be a site for derivatization.

Common C3 functionalization strategies that can be adapted for the 3-methyl group include halogenation, which introduces a synthetically versatile handle. chim.it For instance, while direct halogenation often occurs at the C3 position of an unsubstituted indazole ring, a methyl group can be functionalized via radical halogenation. Alternatively, the methyl group could be oxidized to a hydroxymethyl or carboxyl group, which can then undergo further reactions. A related transformation has been demonstrated where a 6-(hydroxymethyl)indazole was converted to a 6-(bromomethyl)-1H-indazole, which is susceptible to nucleophilic substitution. researchgate.net

Other C3-functionalizations reported for the indazole scaffold include nitration, using reagents like Fe(NO₃)₃, and the introduction of (hetero)aryl groups via metal-catalyzed cross-coupling reactions following a C3-metalation step. chim.it These methods highlight the potential for converting the 3-methyl group into a wide array of other functionalities to diversify the core structure.

Diversification of the Diamine Moiety

The ortho-diamine functionality at the C5 and C6 positions is a rich site for chemical modification, allowing for the construction of new fused ring systems or the attachment of various substituents.

A primary strategy for diversifying the diamine moiety is through condensation reactions with 1,2-dicarbonyl compounds to form new heterocyclic rings. The reaction of 1H-indazole-5,6-diamine with a suitable 1,2-dicarbonyl compound leads to the formation of fused quinoxaline (B1680401) systems. researchgate.net This is a classic and effective method for creating more complex, polycyclic architectures. nih.govsapub.org The synthesis of quinoxalines from o-phenylenediamines can be catalyzed by various means, including acids, organocatalysts, or metal nanoparticles, and can even be performed under green conditions in aqueous media or with recyclable catalysts. nih.govnih.gov This transformation creates a new six-membered ring fused to the indazole core.

Table 2: Synthesis of Quinoxalines from ortho-Diamines

Diamine Reactant Dicarbonyl Reactant Catalyst / Conditions Product Type Reference
o-Phenylenediamine (B120857) Glyoxal Ni-nanoparticles / Acetonitrile Quinoxaline researchgate.net
o-Phenylenediamine 1,2-Diketones Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) / Water Substituted Quinoxaline chim.it
o-Phenylenediamine 1,2-Diketones Nitrilotris(methylenephosphonic acid) Substituted Quinoxaline nih.gov
1H-Indazole-5,6-diamine 1,2-Dicarbonyl compounds N/A Tetracyclic analogues researchgate.net

The two primary amino groups of the diamine are readily converted into a variety of functional groups, including amides, ureas, thioureas, and sulfonamides. These reactions typically proceed by treating the diamine with two equivalents of a suitable electrophile to generate bis-substituted derivatives.

Amides: Bis-amides can be synthesized by reacting the diamine with acylating agents such as acyl chlorides or carboxylic acids (in the presence of a coupling agent). This strategy is fundamental in medicinal chemistry for linking various acidic fragments to an amine core. nih.gov

Ureas: The formation of bis-ureas is achieved through the reaction of the diamine with isocyanates. researchgate.net This reaction is generally efficient and provides a robust method for linking the indazole core to other molecular fragments through the stable urea (B33335) linkage.

Thioureas: Analogous to urea formation, bis-thioureas are prepared by reacting the diamine with isothiocyanates. dergipark.org.tr In a typical procedure, a diamine is treated with an aryl or alkyl isothiocyanate in a solvent like dichloromethane (B109758) at room temperature. dergipark.org.trnih.gov Acyl isothiocyanates, generated in situ from acid chlorides and potassium thiocyanate (B1210189) (KSCN), can also be used to produce bis-acyl-thiourea derivatives. nih.govresearchgate.net

Sulfonamides: Bis-sulfonamides are synthesized by reacting the diamine with sulfonyl chlorides. A general method involves the direct sulfochlorination of an aromatic precursor with chlorosulfonic acid (ClSO₃H), followed by treatment of the resulting sulfonyl chloride with ammonia (B1221849) or an amine. nih.govresearchgate.net Applying this two-step process to 3-methyl-1H-indazole-5,6-diamine would involve reaction with two equivalents of a sulfonyl chloride to yield the corresponding bis-sulfonamide.

Synthesis of Novel Fused Polycyclic Systems

The strategic placement of two adjacent amino groups on the 3-methyl-1H-indazole core allows for the construction of additional fused rings, significantly expanding the chemical space accessible from this starting material. These annulation reactions are pivotal in developing novel polycyclic aromatic systems with unique electronic and steric properties.

Quinoxaline, Benzimidazole (B57391), and Related Annulations

The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a well-established and efficient method for the synthesis of quinoxalines. This strategy can be directly applied to this compound to generate indazolo[5,6-b]quinoxalines. The condensation reaction typically proceeds under mild conditions, often with acid or base catalysis, to afford the fused quinoxaline system in good yields. For instance, the reaction of 1H-indazole-5,6-diamine with various 1,2-dicarbonyl compounds has been utilized to produce a range of tetra- and tricyclic analogues. This approach is highly versatile, as the substitution pattern on the resulting quinoxaline moiety can be readily modulated by employing different dicarbonyl precursors.

Similarly, the synthesis of benzimidazole-fused systems can be achieved through the cyclocondensation of this compound with aldehydes or carboxylic acids and their derivatives. The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. This method can be adapted to produce 3-methyl-1H-indazolo[5,6-e]benzimidazoles. The reaction with aldehydes, often in the presence of an oxidizing agent, provides another facile route to these fused benzimidazoles. The choice of the aldehyde or carboxylic acid component allows for the introduction of various substituents at the 2-position of the newly formed benzimidazole ring.

The following table summarizes representative examples of reagents that can be used for the synthesis of quinoxaline and benzimidazole fused systems from this compound.

Reagent TypeSpecific Reagent ExampleFused Heterocyclic System
1,2-Dicarbonyl CompoundBenzil2,3-Diphenyl-3H-indazolo[5,6-b]quinoxaline
1,2-Dicarbonyl CompoundGlyoxal3H-Indazolo[5,6-b]quinoxaline
AldehydeBenzaldehyde2-Phenyl-3H-indazolo[5,6-e]benzimidazole
Carboxylic AcidAcetic Acid2-Methyl-3H-indazolo[5,6-e]benzimidazole

Design and Synthesis of Conformationally Constrained Derivatives

The development of conformationally constrained derivatives of biologically active molecules is a powerful strategy to enhance potency and selectivity. For the this compound scaffold, conformational constraint can be introduced by bridging the two amino groups or by incorporating the indazole core into a larger macrocyclic framework.

One approach involves the reaction of the diamine with bifunctional electrophiles, such as dialdehydes or diacyl halides of appropriate chain length, to form macrocyclic Schiff bases or diamides. Subsequent reduction of the imine bonds or modification of the amide linkages can lead to a variety of saturated and unsaturated macrocycles. The size and nature of the linking chain are critical determinants of the conformational properties of the resulting macrocycle.

Another strategy for introducing conformational rigidity is through ring-closing metathesis (RCM). This would involve derivatizing the amino groups with alkenyl chains and then employing a suitable ruthenium catalyst to effect cyclization. The resulting macrocycle would contain a carbon-carbon double bond, which could be subsequently hydrogenated to provide a saturated, conformationally defined system. The design of the alkenyl tethers would be crucial for achieving efficient RCM and for controlling the final ring size.

Combinatorial Chemistry and Library Synthesis Based on this compound Scaffold

The this compound scaffold is an excellent starting point for the construction of combinatorial libraries of fused heterocyclic compounds. The divergent reactivity of the vicinal diamine functionality allows for the rapid generation of a multitude of derivatives from a common intermediate.

A typical combinatorial approach would involve the parallel synthesis of a library of indazolo[5,6-b]quinoxalines or indazolo[5,6-e]benzimidazoles. This can be achieved by reacting this compound with a diverse set of 1,2-dicarbonyl compounds or aldehydes, respectively, in a multi-well plate format. The use of automated liquid handlers and purification systems can significantly accelerate the library synthesis process.

Furthermore, the resulting fused heterocyclic cores can be further functionalized to increase the structural diversity of the library. For example, if the dicarbonyl or aldehyde precursors contain additional reactive groups (e.g., esters, halides), these can be subjected to a second round of diversification reactions. This "build-and-functionalize" strategy allows for the creation of large and complex chemical libraries based on the this compound scaffold, which can then be screened for various biological activities.

The table below outlines a potential combinatorial library synthesis scheme.

StageReactionReactant LibraryResulting Scaffold
Core Synthesis Condensation of this compound with a library of 1,2-dicarbonyl compounds.Diverse 1,2-dicarbonylsLibrary of substituted 3H-indazolo[5,6-b]quinoxalines
Diversification Suzuki coupling of a halo-substituted indazoloquinoxaline library with a library of boronic acids.Diverse boronic acidsLibrary of biaryl-substituted 3H-indazolo[5,6-b]quinoxalines

This systematic approach to derivatization enables the exploration of a vast chemical space around the this compound core, facilitating the discovery of novel compounds with desired properties.

Based on a comprehensive review of available scientific literature, it is not possible to generate a complete and detailed article on the chemical compound “this compound” that fulfills all the requirements of the provided outline.

The primary obstacle is the lack of specific, in-depth experimental data for this particular compound across the advanced analytical techniques listed. While general information and data for related indazole derivatives are available, the strict instruction to focus solely on this compound cannot be met with the required scientific accuracy and detail for each subsection.

Specifically, the following critical information for this compound is not sufficiently available in the public domain:

Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 1h Indazole 5,6 Diamine and Its Derivatives

Solid-State Structural Analysis

Powder X-ray Diffraction:Without single-crystal data, analysis of polymorphism and crystallinity through powder X-ray diffraction (PXRD) is also not available.

Due to the absence of this specific and highly technical data, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible without resorting to speculation or improperly applying data from different molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Chiral Information (if applicable for chiral derivatives)

While 3-Methyl-1H-indazole-5,6-diamine itself is achiral, its derivatives can possess chiral centers, leading to the existence of enantiomers. For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining enantiomeric purity and gaining stereochemical information.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in equal and opposite CD signals. This property allows for the quantitative analysis of the enantiomeric composition of a sample.

A key advantage of CD detection, especially when coupled with High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the ability to determine enantiomeric ratios, or enantiomeric excess (ee), even when the enantiomers are not chromatographically resolved. chromatographytoday.com While a standard UV detector would show a single peak for co-eluting enantiomers, a CD detector can quantify their ratio based on the magnitude of the CD signal. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal as the opposing signals cancel each other out. chromatographytoday.com

The analysis often involves the calculation of the anisotropy factor, or g-factor, which is the ratio of the CD absorption (ΔA) to the UV absorption (A). nih.gov This value is an intensive physicochemical parameter that is independent of concentration, offering a reliable method for purity assessment. nih.govnih.gov The accuracy of this method can be very high, with some applications determining enantiomeric purity with an accuracy of 0.1%. nih.gov

Although specific studies employing CD spectroscopy on chiral derivatives of this compound are not prominently featured in surveyed literature, the principles of the technique are broadly applicable. Should a synthetic route to a chiral derivative be established, CD spectroscopy would be an indispensable tool for its stereochemical characterization.

Table 1: Principles of Circular Dichroism (CD) for Enantiomeric Analysis

FeatureDescriptionReference
Fundamental Principle Measures the differential absorption of right and left circularly polarized light by chiral molecules. chromatographytoday.com
Enantiomer Detection Enantiomers produce equal and opposite CD signals. A racemic mixture shows no CD absorption. chromatographytoday.com
Quantitative Analysis The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. hindsinstruments.com
Chromatographic Coupling When used as a detector for HPLC or SFC, it can determine enantiomeric ratios without baseline peak resolution. nih.gov
g-factor A concentration-independent value (g = ΔA/A) used for accurate enantiomeric purity determination. nih.govnih.gov

Conformational Landscape Analysis

The conformational landscape of a molecule describes the various spatial arrangements of its atoms and the energy associated with them. For this compound, this analysis involves understanding the preferred orientations of the fused ring system and its substituents.

The core of the molecule is the bicyclic indazole system. X-ray crystallography studies of related indazole derivatives, such as 1,3-Dimethyl-1H-indazol-6-amine, reveal that the indazole ring system is nearly planar. nih.gov This planarity is a consequence of its aromatic character. It is therefore highly probable that the indazole moiety in this compound also adopts a predominantly planar conformation.

A critical aspect of the indazole structure is the existence of tautomers. The 1H-indazole tautomer, where the hydrogen atom is attached to the N1 nitrogen, is generally considered to be more stable than the 2H-indazole tautomer. nih.govthieme-connect.de Theoretical calculations have confirmed this preference, which is attributed to the lower aromaticity of the o-quinonoid-like 2H form. thieme-connect.de

Table 2: Expected Conformational Features of this compound

Molecular MoietyExpected Conformational PreferenceRationale/Supporting Evidence
Indazole Ring System Predominantly planarAromatic character; X-ray data from similar structures shows planarity. nih.gov
Tautomeric Form 1H-tautomer is favored over the 2H-tautomerGreater thermodynamic stability and aromatic character. nih.govthieme-connect.de
Diamine Substituents Orientations influenced by intramolecular H-bonding and steric effectsProximity of amino groups to each other and to the indazole nitrogen atoms.

The introduction of substituents onto the this compound scaffold can significantly alter its conformational landscape and tautomeric equilibrium.

Substituents on the benzene (B151609) ring, particularly electron-withdrawing groups like nitro groups, are known to influence the conformation of other parts of the molecule. For instance, in a study of (1H-indazol-1-yl)methanol derivatives, the presence of nitro groups on the benzene ring was shown to alter the torsion angle of the methanol (B129727) substituent attached to the N1 position. nih.gov This demonstrates that electronic changes in one part of the ring system can propagate and induce distinct conformational changes elsewhere.

The data below, derived from a study on related indazolylmethanols, illustrates how substituents impact molecular geometry.

Table 3: Influence of Nitro Substituents on the N1-C-O-H Torsion Angle in (1H-Indazol-1-yl)methanol Derivatives

CompoundN2–N1–C–O Torsion Angle (°)N1–C–O–H Torsion Angle (°)
(1H-Indazol-1-yl)methanol75.4105.5
(5-Nitro-1H-indazol-1-yl)methanol85.698.8
(6-Nitro-1H-indazol-1-yl)methanol85.0100.7
(4-Nitro-1H-indazol-1-yl)methanol86.4101.3
Data adapted from a study on related indazole derivatives to illustrate substituent effects. nih.gov

Furthermore, substitution directly on the nitrogen atoms of the indazole ring has a profound effect. N-substitution, such as methylation, "locks" the molecule into either the 1H or 2H tautomeric form, eliminating the possibility of tautomerization. nih.gov This fixed structure can lead to different intermolecular interactions, such as the N–H···N hydrogen bonds observed in the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, which dictate the solid-state packing. nih.gov The nature of the substituent on the nitrogen can also influence biological activity, as seen in related pyrazole (B372694) systems where N-substitution led to a decrease in inhibitory activity, likely due to conformational hindrance at the binding site. nih.gov

Computational and Theoretical Investigations of 3 Methyl 1h Indazole 5,6 Diamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of properties, from molecular structure to spectroscopic signatures.

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine the optimized geometry and electronic distribution of 3-Methyl-1H-indazole-5,6-diamine. For instance, studies on related indazole structures, such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, have utilized methods like MP2(fc)/6-311G** to compute highly accurate optimized structures. rsc.org Similar approaches, often with hybrid functionals like B3LYP, are used to obtain insights into bond lengths, bond angles, and dihedral angles. researchgate.net

A crucial aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability and electronic excitation energy. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich diamino-substituted benzene (B151609) ring and the pyrazole (B372694) ring, while the LUMO would likely be distributed across the aromatic system.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and validate experimental data. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). rsc.orgnih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level, for example, have provided a sound basis for assigning experimental NMR signals in other substituted indazoles. nih.govsemanticscholar.org

By calculating the theoretical chemical shifts for this compound, one could confidently assign the peaks in its experimental spectrum. A comparison between the calculated and experimental values helps confirm the proposed structure.

Table 1: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for a Hypothetical Indazole Derivative This table is for illustrative purposes to show how theoretical data is used.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C3 142.5 142.1
C3a 122.8 122.5
C4 115.3 115.0
C5 130.1 129.8
C6 125.7 125.4
C7 110.2 109.9
C7a 140.6 140.3

Similarly, the calculation of vibrational frequencies (IR and Raman) through a full normal mode analysis can aid in the assignment of experimental spectra. rsc.org This involves computing the second derivatives of the energy with respect to atomic displacements to identify the characteristic vibrational modes of the molecule.

Indazoles are tautomeric systems, existing primarily as 1H- and 2H-tautomers. thieme-connect.de While the 1H-indazole tautomer is generally more stable, the relative stability can be influenced by substituents and the solvent environment. nih.govthieme-connect.de Quantum chemical calculations can accurately predict the relative energies of these tautomers. For the parent 1H-indazole, it is predicted to be more stable than the 2H-form by approximately 17.2 kJ·mol⁻¹ in the aqueous phase (MP2/6-31G** level of theory). thieme-connect.de A similar analysis for this compound would determine the dominant tautomeric form in different phases.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide static pictures of a molecule at its energy minimum, Molecular Dynamics (MD) simulations introduce temperature and time to explore its dynamic behavior. For a flexible molecule like this compound, MD simulations are essential for sampling its conformational landscape. This includes the rotation of the methyl group and the orientation of the two amino groups.

Furthermore, MD simulations explicitly model the surrounding environment, making them ideal for studying solvent effects. By simulating the indazole derivative in a box of water molecules, one can observe the formation and dynamics of hydrogen bonds between the solute's amino and nitrogen groups and the solvent. This provides a detailed understanding of its solvation structure and how water mediates its conformational preferences. Such simulations are crucial for understanding how the molecule behaves in a biological (aqueous) environment. nih.govresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of the indazole core can be achieved through various routes, including intramolecular cyclizations like the Ullmann condensation or transition-metal-catalyzed C-H activation/annulation reactions. researchgate.netnih.gov

By applying DFT calculations, researchers can map out the entire potential energy surface of a proposed reaction pathway. This involves:

Optimizing the geometries of reactants, intermediates, and products.

Locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface.

Calculating the activation energy , which is the energy difference between the reactants and the transition state.

For example, a proposed synthesis of this compound could be modeled to determine the most energetically favorable pathway. researchgate.net Computational analysis could clarify the role of catalysts, such as copper or rhodium, in lowering the activation barrier and facilitating the key bond-forming steps. nih.gov This mechanistic insight is vital for optimizing reaction conditions to improve yield and selectivity.

Ligand-Target Interaction Modeling (Molecular Docking and Binding Free Energy Calculations for Mechanistic Understanding of Molecular Recognition)

Given that many indazole derivatives are potent inhibitors of enzymes like kinases, it is of great interest to model how this compound might interact with a biological target. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within the active site of a protein. researchgate.net

The process involves placing the ligand in various positions and conformations within the binding pocket and scoring them based on intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. This can identify the most probable binding mode. For instance, if docked into a kinase active site, the diamine groups might form key hydrogen bonds with the protein backbone in the hinge region, a common interaction motif for kinase inhibitors. nih.gov

Following docking, more rigorous methods like MD simulations and binding free energy calculations (e.g., Molecular Mechanics/Generalized Born Surface Area or MM/GBSA) can be performed. nih.govresearchgate.net An MD simulation of the ligand-protein complex allows the system to relax and reveals the stability of the predicted binding pose over time. The MM/GBSA method then calculates the binding free energy by considering the enthalpic and entropic contributions, providing a quantitative estimate of the binding affinity. This detailed analysis can pinpoint the specific amino acid residues that are critical for binding and provides a mechanistic understanding of molecular recognition at the atomic level. nih.gov

Table 2: Illustrative Table of Key Interactions for a Ligand in a Kinase Active Site This table is for illustrative purposes to show the output of a docking/MD study.

Ligand Group Protein Residue Interaction Type
5-Amino Group GLU 95 Hydrogen Bond
6-Amino Group ASP 150 Hydrogen Bond
Indazole N2 LEU 80 (Backbone NH) Hydrogen Bond
Benzene Ring VAL 65, ALA 85 Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For complex heterocyclic molecules like this compound, QSAR studies can provide invaluable mechanistic insights into their molecular interactions, even when direct experimental data is limited. By identifying the key molecular descriptors that govern a compound's activity, QSAR models can guide the rational design of more potent and selective analogs.

While specific QSAR models exclusively developed for this compound are not extensively reported in publicly available literature, the principles of QSAR can be effectively illustrated through studies on structurally related indazole derivatives. These studies highlight the types of molecular descriptors and statistical methods that are crucial for understanding the interactions of this class of compounds.

One of the core tenets of QSAR is the hypothesis that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified using molecular descriptors, which can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions and the reactivity of a molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They are important for determining how well a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, often represented by the logarithm of the partition coefficient (logP). Hydrophobicity plays a significant role in a drug's ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

3D Descriptors: These descriptors capture the three-dimensional arrangement of atoms in a molecule, such as 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors. These are particularly useful for describing the spatial pharmacophore requirements for binding to a target.

A QSAR study on 5-aminoindazole (B92378) derivatives identified several key descriptors as being crucial for their biological activity. nih.gov These included AATS1v (averaged Moreau-Broto autocorrelation of lag 1, weighted by van der Waals volume), RDF55m (radial distribution function at a radius of 5.5 angstroms, weighted by mass), E1s (first eigenvalue of the E-state matrix), ATSC3s (centered Broto-Moreau autocorrelation of lag 3, weighted by I-state), and AATSC7s (averaged and centered Broto-Moreau autocorrelation of lag 7, weighted by I-state). nih.gov The identification of these specific descriptors suggests that a combination of steric bulk, mass distribution, and electronic properties influences the molecular interactions of these compounds. nih.gov

Furthermore, in a study involving 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, where the amino group could be substituted with an indazole moiety, QSAR models highlighted the importance of RDF and 3D-MoRSE descriptors. mdpi.com This indicates that the spatial arrangement of atoms and the distribution of mass within the molecule are critical for their anticancer activity. mdpi.com

To illustrate how QSAR data is typically presented, the following hypothetical table outlines the kind of information that would be used to build a QSAR model for a series of indazole derivatives.

Hypothetical Data for QSAR Analysis of Indazole Derivatives

Compound Biological Activity (pIC50) LogP Molecular Weight ( g/mol ) HOMO (eV) LUMO (eV)
Derivative 1 6.5 2.1 180.2 -5.8 -1.2
Derivative 2 7.2 2.5 194.2 -5.6 -1.1
Derivative 3 6.8 2.3 188.3 -5.7 -1.3
Derivative 4 7.5 2.8 202.3 -5.5 -1.0

Note: The data in this table is purely illustrative and does not represent actual experimental values for this compound or its derivatives.

Once a dataset with calculated descriptors and measured biological activities is compiled, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to generate a QSAR equation. This equation provides a quantitative relationship between the descriptors and the activity. For instance, a simplified hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molecular Weight) + c3*(HOMO-LUMO gap)

The coefficients (c1, c2, c3) in this equation indicate the relative importance and the direction of the effect of each descriptor on the biological activity. A positive coefficient suggests that an increase in the value of that descriptor leads to an increase in activity, while a negative coefficient indicates the opposite.

Through the analysis of such models, researchers can gain mechanistic insights. For example, a strong positive correlation with a hydrophobic descriptor like LogP would suggest that the compound interacts with a hydrophobic pocket in its biological target. Similarly, the importance of electronic descriptors can point to the role of electrostatic or hydrogen bonding interactions in the binding process.

Mechanistic Investigations of Biological Interactions of 3 Methyl 1h Indazole 5,6 Diamine and Its Derivatives

Target Identification and Binding Affinity Studies (e.g., Enzyme Kinetics, Receptor Binding Assays at a Molecular Level)

Derivatives of 3-methyl-1H-indazole have been identified as potent ligands for a variety of biological targets, primarily protein kinases and ion channels. Target identification has often been achieved through screening programs followed by detailed binding affinity studies.

One significant class of targets for indazole derivatives is the Pim kinase family, which are serine/threonine kinases involved in tumorigenesis. A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as pan-Pim kinase inhibitors. nih.gov For instance, compound 13o from this series demonstrated potent inhibition of Pim-1, Pim-2, and Pim-3 with low nanomolar IC50 values. nih.gov

Another important target is the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Researchers have designed and synthesized 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives as potent FLT3 inhibitors. hanyang.ac.krnih.gov Compound 8r from this series showed very strong inhibitory activity against FLT3 and its mutants, with IC50 values in the nanomolar range. hanyang.ac.krnih.gov

Indazole-3-carboxamides have been identified as blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and a key target for inflammatory and autoimmune diseases. nih.gov The indazole-3-carboxamide 12d was found to actively inhibit calcium influx with a sub-micromolar IC50 value. nih.gov

Furthermore, derivatives have been developed as inhibitors of the ALK5 receptor, a transforming growth factor-beta (TGF-β) type I receptor. A deuterated derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (11 ), was identified as a potent ALK5 inhibitor with an IC50 of 3.5 ± 0.4 nM in a cellular assay. nih.gov

Table 1: Binding Affinity of Indazole Derivatives against Various Targets

Compound Target IC50 (nM) Reference
13o Pim-1 1.8 nih.gov
13o Pim-2 10 nih.gov
13o Pim-3 3.1 nih.gov
8r FLT3 41.6 hanyang.ac.krnih.gov
8r FLT3-ITD (W51) 22.8 hanyang.ac.krnih.gov
8r FLT3-TKD (D835Y) 5.64 hanyang.ac.krnih.gov
12d CRAC Channel <1000 nih.gov
11 ALK5 (cellular) 3.5 nih.gov
6o K562 cell line 5150 semanticscholar.orgresearchgate.net

Molecular Basis of Enzyme Inhibition or Activation

The inhibitory action of indazole derivatives often stems from their ability to compete with ATP for the binding site on kinases. Molecular docking studies have provided insights into the specific interactions that underpin this inhibition.

For the 3-(pyrazin-2-yl)-1H-indazole based Pim kinase inhibitors, the indazole core acts as a scaffold that correctly positions the pyrazinyl group to interact with the hinge region of the kinase's ATP-binding pocket. nih.gov

In the case of FLT3 inhibitors, molecular docking has shown that the benzimidazole (B57391) and quinazoline (B50416) core structures play a critical role in maintaining a binding mode that interacts with the Phe691 residue in the FLT3 kinase via π-π stacking. hanyang.ac.krnih.gov The indazole fragment, in this context, is proposed to function as a hinge binder, interacting with the ATP-binding pocket. hanyang.ac.krnih.gov

For the DYRK1A/CLK1/CLK4/haspin inhibitor 4k , kinetic studies have confirmed an ATP-competitive mechanism of action. rsc.org

Interaction with Biomolecules (e.g., Nucleic Acids, Proteins, and Lipids) at Specific Binding Sites

The primary interactions of 3-methyl-1H-indazole derivatives reported in the literature are with proteins, specifically at the ATP-binding sites of various kinases. The planar, aromatic nature of the indazole ring system facilitates favorable interactions within these often hydrophobic pockets, including π-π stacking and hydrogen bonding.

For instance, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine reveals an almost planar molecular skeleton. nih.govresearchgate.net In the crystalline state, intermolecular N–H···N hydrogen bonds are established, indicating the potential for such interactions with protein targets. nih.govresearchgate.net

While the predominant research focus has been on protein interactions, the fundamental structure of indazole derivatives suggests potential for intercalation with nucleic acids, although specific studies on this are less common. The nitro-substituted derivative, 3-Iodo-6-methyl-5-nitro-1H-indazole, has a mechanism of action that may involve the bioreduction of the nitro group to form reactive intermediates that can interact with various cellular components.

Modulation of Cellular Pathways at a Molecular and Mechanistic Level (e.g., Kinase Inhibition, Signal Transduction Interference)

By inhibiting specific kinases, indazole derivatives can interfere with and modulate key cellular signaling pathways.

Pim Kinase Pathway: As potent pan-Pim kinase inhibitors, 3-(pyrazin-2-yl)-1H-indazole derivatives can regulate multiple signaling pathways fundamental to tumor growth and survival that are controlled by Pim kinases. nih.gov

FLT3 Signaling: The inhibition of FLT3 by indazole derivatives directly impacts the signaling pathways downstream of this receptor, which are crucial for the proliferation and survival of certain leukemic cells. hanyang.ac.krnih.gov

CRAC Channel and Mast Cell Activation: By blocking the CRAC channel, indazole-3-carboxamides inhibit the influx of extracellular calcium. nih.gov This prevents the degranulation of mast cells and the release of pro-inflammatory mediators like β-hexosaminidase and tumor necrosis factor α, thus interfering with the inflammatory cascade at a cellular level. nih.gov

p53/MDM2 Pathway: The 1H-indazole-3-amine derivative 6o has been shown to induce apoptosis and affect the cell cycle in K562 cancer cells. Mechanistic studies suggest this is achieved by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. semanticscholar.orgresearchgate.net

TGF-β Pathway: As an inhibitor of the ALK5 receptor, derivative 11 can block the signaling cascade initiated by TGF-β, a pathway implicated in fibrosis and cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Ligand Efficiency

SAR studies have been instrumental in optimizing the potency and selectivity of indazole derivatives.

For the 3-(pyrazin-2-yl)-1H-indazole pan-Pim inhibitors, SAR studies led to the identification of key structural features for potent activity, culminating in the development of compound 13o . nih.gov

In the development of hepcidin (B1576463) production inhibitors, SAR studies of 3,6-disubstituted indazole derivatives led from an initial hit compound to a more potent inhibitor, compound 45 . nih.gov

A particularly striking SAR finding was observed with indazole-3-carboxamides as CRAC channel blockers. The regiochemistry of the amide linker was found to be critical for activity. The indazole-3-carboxamide 12d is an active inhibitor, whereas its reverse amide isomer 9c is completely inactive, even at high concentrations. nih.gov This highlights an unprecedented requirement for this specific regiochemistry among known CRAC channel blockers. nih.gov

For the FLT3 inhibitors, diversification of the R group substituent to fit into a hydrophobic pocket adjacent to the FLT3 active site was a key strategy. hanyang.ac.krnih.gov This led to the synthesis of novel benzimidazole derivatives containing an indazole fragment, with compound 8r emerging as the most potent inhibitor against both wild-type and mutant forms of FLT3. hanyang.ac.krnih.gov

Table 2: SAR of Indazole-3-Carboxamide Derivatives as CRAC Channel Blockers

Compound Regiochemistry Activity in Calcium Influx Assay Reference
12d 3-carboxamide Active (sub-μM IC50) nih.gov
9c Reverse amide isomer Inactive (at 100μM) nih.gov

Cheminformatics Approaches to Explore Biological Chemical Space and Molecular Libraries

Cheminformatics and computational tools have been increasingly applied to the study and discovery of indazole derivatives.

Molecular docking has been a key tool in understanding the binding modes of indazole derivatives with their target kinases, such as FLT3, providing a rational basis for inhibitor design. hanyang.ac.krnih.gov

In a study on 2-phenyl-2H-indazole derivatives with antiprotozoal activity, cheminformatics tools were used to analyze the synthesized compounds and compare them against antiprotozoal databases. nih.gov This allows for the exploration of the biological chemical space and helps in understanding the structural properties associated with the observed activity.

Furthermore, Density Functional Theory (DFT) calculations have been employed to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov In silico studies were performed to predict the binding energy of a series of 3-carboxamide indazole derivatives with the renal cancer receptor, helping to prioritize the synthesis of the most promising ligands. nih.gov

Advanced Applications and Emerging Research Directions for 3 Methyl 1h Indazole 5,6 Diamine

Application as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The primary value of 3-Methyl-1H-indazole-5,6-diamine lies in its role as a versatile synthetic intermediate. The ortho-diamine functionality is a classical precursor for the construction of various fused five- and six-membered heterocyclic rings. This reactivity allows for the straightforward annulation of new ring systems onto the indazole core, leading to complex polycyclic molecules with potential biological or material properties.

The general synthetic pathway to access the diamine likely involves the nitration of a suitable 3-methyl-1H-indazole precursor, such as 3-methyl-6-nitro-1H-indazole, followed by the reduction of the resulting dinitro compound. chemicalbook.com Once obtained, the diamine can undergo a variety of condensation reactions. For instance, reaction with 1,2-dicarbonyl compounds yields fused pyrazine (B50134) rings, while condensation with aldehydes, carboxylic acids, or their derivatives can produce fused imidazole (B134444) rings.

These reactions are highly modular, meaning that by varying the second reactant (the dicarbonyl, aldehyde, etc.), a large library of diverse molecules can be generated from a single starting intermediate. This makes this compound a valuable building block for combinatorial chemistry and drug discovery programs. researchgate.net

Table 1: Potential Condensation Reactions of this compound

Reactant Type Resulting Fused Ring Product Class Potential Applications
1,2-Diketones (e.g., biacetyl) Pyrazine Pyrazino[2,3-f]indazoles Materials Science, Kinase Inhibitors
α-Keto acids (e.g., pyruvic acid) Pyrazinone Pyrazinono[2,3-f]indazoles Medicinal Chemistry
Aldehydes (e.g., formaldehyde) Imidazole Imidazo[4,5-f]indazoles Ligand Design, Medicinal Chemistry
Carboxylic Acids (e.g., formic acid) Imidazole Imidazo[4,5-f]indazoles Ligand Design, Medicinal Chemistry

Potential in Materials Science (e.g., Organic Semiconductors, Fluorescent Dyes, Photochromic Materials)

While direct research on the material properties of this compound is scarce, the properties of the complex heterocycles derived from it suggest significant potential. The creation of extended, planar, π-conjugated systems is a key strategy in the design of organic electronic materials.

Organic Semiconductors: The condensation of this compound with 1,2-dicarbonyl compounds to form pyrazino[2,3-f]indazoles results in a larger, more electron-deficient aromatic system. Such fused N-heterocyclic systems are known to possess excellent photophysical characteristics and have been incorporated into photoconducting polymers and organic optoelectronic materials. researchgate.net The ability to tune the electronic properties by modifying the substituents on the pyrazine ring makes these derivatives promising candidates for n-type or ambipolar organic semiconductors.

Fluorescent Dyes: The rigid and planar structure of fused indazole systems provides a scaffold for the development of novel fluorescent dyes. The extended π-conjugation in derivatives like imidazo[4,5-f]indazoles can lead to strong absorption and emission in the visible spectrum. The nitrogen atoms in the heterocyclic system offer sites for protonation or metal coordination, which could modulate the fluorescence properties, opening the door to creating fluorescent sensors for pH or specific metal ions.

Photochromic Materials: The indazole nucleus itself can be engineered for photochromic applications. By incorporating specific functionalities, it may be possible to design derivatives of this compound that undergo reversible photochemical reactions, such as electrocyclization, leading to a change in their absorption spectra and color.

Role in Supramolecular Chemistry (e.g., Host-Guest Systems, Self-Assembly, Metal-Organic Frameworks)

Supramolecular chemistry, which focuses on non-covalent interactions, is another area where this compound and its derivatives can play a crucial role. bham.ac.uknih.gov

Metal-Organic Frameworks (MOFs): The compound is an excellent candidate for a multitopic organic linker in the construction of MOFs. The two amine groups can act as a chelating site for metal ions, while the indazole N-H and the pyrazolic nitrogen atoms provide additional coordination sites. researchgate.net Furthermore, the fused heterocyclic systems derived from the diamine, such as imidazo[4,5-f]indazoles, present multiple nitrogen atoms that can act as nodes to link metal centers, creating robust 2D or 3D porous structures. researchgate.net These MOFs could have applications in gas storage, separation, and catalysis. bham.ac.uknih.gov

Host-Guest Systems and Self-Assembly: The planar, aromatic surface of the indazole core and its derivatives can participate in π-π stacking interactions, driving self-assembly into organized nanostructures like columns or sheets. The hydrogen bonding capability of the N-H groups and the diamine functionality further directs this assembly. These properties are fundamental for creating host-guest systems where the molecule can encapsulate smaller guest molecules, with potential applications in sensing or controlled release.

Catalytic Applications (e.g., Ligands in Metal Catalysis, Organocatalysis)

The field of catalysis offers fertile ground for the application of this compound.

Ligands in Metal Catalysis: Diamine ligands are of paramount importance in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions. researchgate.netnih.gov The 5,6-diamine moiety can act as a bidentate chelating ligand for various metal centers (e.g., Cu, Pd, Rh, Ru). The resulting metal complexes could be effective catalysts for reactions such as C-N, C-O, and C-C bond formation. acs.org The indazole ring itself can influence the steric and electronic environment of the metal center, potentially tuning the catalyst's activity and selectivity.

Organocatalysis: While less explored, the diamine functionality could potentially be used in organocatalysis, for example, in reactions proceeding through enamine or iminium intermediates. Furthermore, chiral derivatives, if synthesized from chiral precursors, could be applied in asymmetric catalysis.

Table 2: Potential Catalytic Roles of this compound Derivatives

Derivative Type Catalytic Role Metal Center Examples Potential Reactions
Parent Diamine Chelating Ligand Cu, Pd, Ru, Fe Cross-Coupling, Hydrogenation
Imidazo[4,5-f]indazole N-Heterocyclic Ligand Zn, Cu, Ni Hydrolysis, Arylation

Future Prospects in Molecular Design and Chemical Biology Tools

The structural features of this compound make it a highly attractive scaffold for future molecular design, particularly in chemical biology.

The indazole core is a known "privileged scaffold" that binds to many biologically relevant targets, especially protein kinases. mdpi.comnih.gov The diamine group provides a handle to build complex fused heterocycles, effectively creating a library of potential kinase inhibitors or other bioactive molecules. By reacting the diamine with a diverse set of building blocks, new chemical entities can be rapidly generated and screened for biological activity against various targets.

Furthermore, the potential fluorescent properties of its derivatives could be harnessed to develop chemical biology tools. For example, a molecule that fluoresces upon binding to a specific protein or ion could be used as a probe to visualize these targets in living cells. The ability to attach this scaffold to other molecules, such as peptides or known drugs, could also be used to track their localization and mechanism of action.

Integration of this compound in Emerging Chemical Technologies

The versatility of this compound positions it as a key component for various emerging technologies. Its role as a modular building block is well-suited for high-throughput synthesis and screening platforms, accelerating the discovery of new materials and drugs.

In materials science, its derivatives could be integrated into organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors. The development of new porous polymers or MOFs using this diamine as a linker could lead to next-generation materials for carbon capture or catalysis.

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